molecular formula C7H8INO B598253 3-Iodo-2-methoxy-5-methylpyridine CAS No. 1203499-63-1

3-Iodo-2-methoxy-5-methylpyridine

Cat. No. B598253
CAS RN: 1203499-63-1
M. Wt: 249.051
InChI Key: KPEWLACJKQHYTH-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-5-methylpyridine is a chemical compound with the empirical formula C7H8INO . It is a solid substance provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ncc(C)cc1I . This indicates that the molecule consists of a pyridine ring with iodine (I), methoxy (OCH3), and methyl (CH3) substituents .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 249.05 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis of Furan-Fused Heterocycles

3-Iodo-2-methoxy-5-methylpyridine and related pyrone and coumarin derivatives have been used as precursors in the synthesis of furan-fused heterocycles. This involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

Formation of Schiff Bases

The compound has been utilized in the formation of new Schiff bases, which are synthesized through the condensation reaction of certain benzaldehydes and amino-methylpyridines (Bai Linsha, 2015).

Development of Potassium Channel Blockers

Derivatives of this compound have been investigated as potential candidates for PET imaging and therapy. They are examined for their ability to block voltage-gated potassium channels, which is significant in the treatment of multiple sclerosis (Rodríguez-Rangel et al., 2020).

Synthesis of 2-Substituted 4-Pyridylpropionates

The compound has been pivotal in the synthesis of 2-substituted 4-pyridylpropionates, which are intermediates in the creation of histamine H2-receptor antagonists (Adger et al., 1988).

Pyridine Synthesis and Characterization

This compound has been synthesized and characterized, contributing to the understanding of pyridine's structure and properties. This research aids in the further application of pyridine derivatives in various fields (Guo et al., 2009).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Iodo-2-methoxy-5-methylpyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-iodo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEWLACJKQHYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673571
Record name 3-Iodo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203499-63-1
Record name 3-Iodo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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